Dihydroisolysergic Acid Hydrazide
Description
Properties
CAS No. |
41564-31-2 |
|---|---|
Molecular Formula |
C₁₆H₂₀N₄O |
Molecular Weight |
284.36 |
Synonyms |
Dihydroisolysergic Acid Hydrazide; (8α)-6-Methylergoline-8-carboxylic Acid |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Ergot Alkaloids
Dihydroisolysergic acid hydrazide serves as a valuable intermediate in the synthesis of ergot alkaloids, which are known for their pharmacological properties.
- Starting Material : The compound can be synthesized from dihydroergotamine or other dihydro derivatives using hydrazine. This process avoids racemization and yields a homogeneous product, making it advantageous over traditional methods that utilize natural alkaloids .
- Pharmaceutical Applications : this compound is utilized to produce ergobasine and its derivatives, which have significant uteroactive properties. These compounds are critical in obstetrics and gynecology for managing postpartum hemorrhage and inducing labor .
Analytical Methods
Recent studies have developed analytical techniques to quantify ergot alkaloids through this compound.
- High-Performance Liquid Chromatography (HPLC) : A novel method was established to quantify multiple ergot alkaloids simultaneously by employing this compound as a reference compound. This method enhances food safety assessments by ensuring accurate detection of these compounds in agricultural products .
- Hydrazinolysis : This technique has been explored for cleaving native ergot alkaloids to yield this compound. The process involves heating ergotamine with hydrazine under controlled conditions, which allows for efficient extraction and analysis of the desired compounds .
Case Studies
Several case studies illustrate the practical applications of this compound in pharmaceutical research:
- Ergot Alkaloid Cleavage : In a study comparing different cleavage methods, this compound was successfully used to cleave dihydroergocristine, demonstrating its effectiveness in synthesizing active pharmaceutical ingredients .
- Yield Optimization : Research focused on optimizing reaction conditions for synthesizing this compound showed that varying temperatures and using ammonium salts significantly improved yields. This optimization is crucial for scaling up production processes in pharmaceutical manufacturing .
Properties and Characteristics
This compound exhibits specific physicochemical properties that influence its application:
- Solubility : The compound is easily soluble in warm methanol and ethanol but shows limited solubility in organic solvents like chloroform and ether. This solubility profile is essential for its extraction and purification during synthesis processes .
- Crystallization : It crystallizes into colorless needles upon cooling from a hot saturated solution, which can be indicative of its purity and suitability for further chemical reactions .
Preparation Methods
Reaction Mechanism and Conditions
Dihydroergot alkaloids are heated with anhydrous hydrazine or hydrazine hydrate at temperatures between 50°C and 150°C. For example, dihydroergotaminine dissolved in anhydrous hydrazine undergoes reflux at 113°C for one hour, yielding this compound as colorless needles upon cooling. The reaction proceeds via nucleophilic acyl substitution, where hydrazine replaces the amide or ester group of the starting material.
Key Parameters:
Workup and Isolation
Post-reaction, the mixture is diluted with water to precipitate the hydrazide. Crystallization from methanol or ethanol yields pure this compound, characterized by its白色 crystalline form, decomposition point of 260°C, and optical rotation (pyridine).
Alternative Synthesis via Dihydrolysergic Acid Esters
A secondary route involves dihydroisolysergic acid esters, such as the methyl ester, treated with hydrazine hydrate in organic solvents. This method avoids alkaloid precursors, offering flexibility in starting materials.
Procedure Details
Dihydroisolysergic acid methylester is refluxed with hydrazine hydrate in butanol under nitrogen for three hours. The product is isolated via solvent evaporation and recrystallization, achieving a 92% yield. This method’s advantage lies in its applicability to ester derivatives, which are more stable than amides under basic conditions.
Comparative Data:
| Parameter | Patent Method | Ester-Based Method |
|---|---|---|
| Starting Material | Dihydroergotaminine | Dihydroisolysergic acid methylester |
| Reaction Time | 1 hour | 3 hours |
| Yield | 93–95% | 92% |
| Purity | High (crystalline) | High (crystalline) |
Analytical Validation and Modern Adaptations
Recent studies have refined hydrazinolysis for analytical purposes. For instance, dihydroergocristine was cleaved using hydrazine hydrate at 80°C for 24 hours, yielding dihydrolysergic acid hydrazide with 45% efficiency. While this method targets lysergic acid derivatives, its principles apply to isolysergic analogs with minor modifications.
Challenges in Purity and Yield
Despite high yields in patent methods, modern analytical techniques reveal impurities. Quantitative NMR (q-NMR) of dihydrolysergic acid hydrazide synthesized via hydrazinolysis showed 74.3% purity, attributed to side reactions or residual solvents. High-performance liquid chromatography (HPLC) with fluorescence detection is recommended for precise quantification.
Critical Factors in Synthesis Optimization
Avoiding Racemization
The use of dihydro derivatives is critical to preventing racemization. Natural ergot alkaloids (e.g., ergotamine) isomerize to inactive forms under basic conditions, but hydrogenation stabilizes the lysergic acid backbone.
Solvent and Temperature Effects
-
Polar Solvents : Methanol and ethanol enhance solubility of intermediates but may require longer reaction times.
-
Elevated Temperatures : Accelerate reaction kinetics but risk decomposition above 150°C.
Industrial and Therapeutic Implications
This compound serves as a precursor to semisynthetic ergot alkaloids like ergometrine. Its synthesis’s scalability and reproducibility are vital for pharmaceutical manufacturing, where optical purity directly impacts bioactivity .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Dihydroisolysergic Acid Hydrazide (DIH) and its derivatives?
- Methodology : DIH derivatives are typically synthesized via hydrazone formation reactions. For example, hydrazide intermediates can be prepared by reacting piperidine-4-carboxylic acid methyl ester with substituted benzaldehydes under reflux conditions in ethanol. Purification involves column chromatography, and characterization employs ¹H/¹³C NMR, LCMS, FT-IR, and HPLC .
- Physicochemical Properties : Key parameters include melting points (e.g., DIH hydrazide melts at 227°C) and optical rotation ([α]D values ranging from -123° to +56°, depending on substituents). These are critical for confirming structural integrity .
Q. How can researchers validate the purity and identity of DIH derivatives?
- Analytical Techniques :
- Chromatography : HPLC with UV detection ensures purity (>98% peak area).
- Spectroscopy : FT-IR confirms hydrazide C=O and N-H stretches (~1650 cm⁻¹ and ~3200 cm⁻¹). NMR resolves stereochemistry and substitution patterns .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C₁₆H₂₀N₄O₂ requires C 60.31%, H 4.79%, N 22.21%) .
Advanced Research Questions
Q. What computational or structural methods are employed to study DIH's molecular interactions and stability?
- Hirshfeld Surface Analysis : Used to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in co-crystals of DIH derivatives. This method reveals interaction fingerprints, such as O···H (25%) and N···H (15%) contacts .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, DIH hydrazides form monoclinic crystals (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.7 Å .
Q. How do researchers address contradictions in bioactivity data for DIH derivatives?
- Case Study : Antibacterial assays (e.g., disc diffusion against S. aureus) may show variability due to substituent effects. For instance, methoxy groups enhance activity, while bulky alkoxy groups reduce it. Statistical tools (ANOVA, p < 0.05) and dose-response curves (IC₅₀ values) clarify structure-activity relationships .
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) and cross-validate with LC-MS quantification .
Q. What strategies optimize DIH's pharmacological profile, such as bioavailability or target binding?
- Hybrid Derivatives : Combining DIH with isonicotinic acid hydrazide scaffolds improves antitubercular activity (MIC = 0.5 µg/mL against M. tuberculosis). Machine learning models (e.g., QSAR) predict ADMET properties and guide synthetic prioritization .
- Co-Crystallization : Enhances solubility via co-formers like succinic acid, confirmed by phase solubility diagrams and dissolution testing .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing DIH experimental data?
- Quantitative Analysis : Use non-linear regression for dose-response curves (GraphPad Prism) and principal component analysis (PCA) to cluster bioactivity trends.
- Error Handling : Report standard deviations (SD) for triplicate measurements and apply Grubbs' test to exclude outliers .
Q. How should crystallographic data for DIH derivatives be documented to ensure reproducibility?
- CIF Files : Include crystallographic information files (CIFs) with refined atomic coordinates, thermal parameters, and R-factors (e.g., R₁ < 0.05).
- Deposition : Submit to the Cambridge Structural Database (CSD) with accession codes for public access .
Structural and Mechanistic Insights
Q. What role do stereochemical factors play in DIH's biological activity?
- Isomerization Effects : Alkaline hydrolysis of DIH hydrazides irreversibly converts dihydroisolysergic acid to dihydrolysergic acid, altering optical rotation ([α]D from -86° to +17°) and bioactivity. Chiral HPLC separates enantiomers for individual testing .
- Hydrazone Configuration : E/Z isomerism in hydrazone derivatives impacts binding to bacterial enzyme active sites. NOESY NMR distinguishes configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
